EMD638683

Vue d'ensemble

Description

EMD638683 est un inhibiteur hautement sélectif de la sérine/thréonine kinase 1 régulée par le sérum et les glucocorticoïdes (SGK1). SGK1 est une sérine/thréonine kinase impliquée dans divers processus cellulaires, notamment la survie cellulaire, la prolifération et le transport ionique. This compound a montré un potentiel dans la recherche scientifique, en particulier dans le traitement du cancer et la gestion de l'hypertension artérielle .

Préparation Methods

Voies de synthèse et conditions de réaction

La synthèse d'this compound implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Une voie courante comprend la réaction du 3,5-difluorobenzaldéhyde avec l'acétoacétate d'éthyle pour former un intermédiaire, qui est ensuite soumis à d'autres réactions pour produire le produit final .

Méthodes de production industrielle

La production industrielle d'this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle qualité pour maintenir la cohérence et la sécurité .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of EMD638683 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 3,5-difluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety .

Analyse Des Réactions Chimiques

Types de réactions

EMD638683 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites.

Substitution : This compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites d'this compound .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : this compound a montré un potentiel dans l'inhibition de la croissance de diverses cellules cancéreuses, y compris les cellules de carcinome du côlon. .

Gestion de l'hypertension : This compound a démontré des effets antihypertenseurs en inhibant SGK1, qui joue un rôle dans la régulation de la pression artérielle.

Études biologiques : This compound est utilisé pour étudier le rôle de SGK1 dans les processus cellulaires tels que le transport ionique, la survie cellulaire et la prolifération

Recherche pharmacologique : This compound sert de composé outil dans les études pharmacologiques pour étudier les effets de l'inhibition de SGK1 sur diverses conditions physiologiques et pathologiques.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement SGK1. SGK1 est impliqué dans la phosphorylation de divers substrats, notamment le gène 1 régulé en aval de N-Myc (NDRG1). En inhibant SGK1, this compound réduit la phosphorylation de ces substrats, conduisant à des processus cellulaires modifiés tels qu'une réduction de la survie et de la prolifération cellulaires . Le composé affecte également les voies liées au transport ionique et à la régulation de la pression artérielle .

Applications De Recherche Scientifique

Antihypertensive Properties

Mechanism of Action:

EMD638683 has been shown to inhibit SGK1, which plays a critical role in renal sodium reabsorption and blood pressure regulation. In a study involving mice subjected to high salt and fructose diets, this compound significantly reduced blood pressure without affecting control animals or SGK1 knockout mice. The compound demonstrated an IC50 value of 3 µM for SGK1 inhibition, indicating its potency as an antihypertensive agent .

Clinical Implications:

The findings suggest that this compound could be beneficial for individuals suffering from hypertension associated with type II diabetes and metabolic syndrome. Its ability to counteract salt-sensitive hypertension positions it as a promising candidate for further clinical development .

Antitumor Activity

Inhibition of Tumor Growth:

this compound has been investigated for its antitumor effects, particularly in colon cancer. In vitro studies revealed that this compound enhanced apoptosis in colon carcinoma cells when combined with radiation therapy. The treatment led to significant reductions in tumor size and weight in murine models subjected to chemical carcinogenesis .

Mechanistic Insights:

The compound promotes apoptotic pathways by increasing caspase-3 activity and enhancing DNA fragmentation in tumor cells. This suggests that this compound could be integrated into therapeutic regimens targeting colon cancer, particularly in conjunction with radiation therapy .

Cardiac Fibrosis and Inflammation

Cardiac Protection:

Recent research has highlighted the role of this compound in preventing cardiac fibrosis induced by Angiotensin II. The compound was shown to inhibit interleukin-1β release and reduce NLRP3 inflammasome activation in cardiac tissues. These effects contribute to the attenuation of cardiac inflammation and remodeling associated with hypertension .

Potential Therapeutic Use:

By mitigating inflammatory responses in cardiac tissues, this compound may offer a novel approach to treating hypertensive heart disease, representing a significant advancement in cardiovascular pharmacotherapy .

Summary of Key Findings

| Application Area | Key Findings | Mechanism |

|---|---|---|

| Antihypertensive | Significant reduction in blood pressure in hypertensive mice | Inhibition of SGK1-mediated sodium reabsorption |

| Antitumor | Enhanced apoptosis in colon cancer cells; reduced tumor growth | Induction of apoptotic pathways via caspase activation |

| Cardiac Fibrosis | Inhibition of cardiac inflammation and fibrosis | Suppression of NLRP3 inflammasome activation |

Case Studies

- Hypertension Management:

- Cancer Treatment Synergy:

- Cardiac Health:

Mécanisme D'action

EMD638683 exerts its effects by selectively inhibiting SGK1. SGK1 is involved in the phosphorylation of various substrates, including N-Myc downstream-regulated gene 1 (NDRG1). By inhibiting SGK1, this compound reduces the phosphorylation of these substrates, leading to altered cellular processes such as reduced cell survival and proliferation . The compound also affects pathways related to ion transport and blood pressure regulation .

Comparaison Avec Des Composés Similaires

Composés similaires

GSK650394 : Un autre inhibiteur de SGK1 avec des effets inhibiteurs similaires sur SGK1.

MK-2206 : Un inhibiteur d'AKT, une kinase apparentée à SGK1, avec des effets biologiques qui se chevauchent.

LY294002 : Un inhibiteur de la phosphoinositide 3-kinase (PI3K) qui affecte indirectement l'activité de SGK1

Unicité d'EMD638683

This compound est unique en raison de sa haute sélectivité pour SGK1, avec des effets hors cible minimes sur les autres kinases. Cette sélectivité en fait un outil précieux pour l'étude des voies spécifiques à SGK1 et pour des applications thérapeutiques potentielles dans des conditions où SGK1 est impliqué .

Activité Biologique

EMD638683 is a selective inhibitor of the serum- and glucocorticoid-regulated kinase 1 (SGK1), which plays a significant role in various biological processes, including inflammation, cell survival, and tumor growth. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on specific cell types, and implications for therapeutic applications.

This compound inhibits SGK1 with an IC50 value of approximately 3 μM, demonstrating potent activity against this kinase. It also shows inhibitory effects on SGK2 and SGK3, with inhibition rates of 85%, 71%, and 75% at a concentration of 1 μM, respectively. Additionally, it has significant inhibitory effects on MSK1 and PRK2 with IC50 values ≤ 1 μM. Importantly, it does not significantly inhibit other kinases such as MAPK or Syk at higher concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptotic processes in cancer cells. For example, in HeLa cells, this compound suppressed the phosphorylation of NDRG1, a target of SGK1, indicating its effectiveness in inhibiting SGK1-dependent pathways . Furthermore, this compound treatment has been shown to enhance radiation-induced apoptosis in colon carcinoma cells (CaCo-2), evidenced by increased depolarization of mitochondria and elevated caspase activity .

Table 1: In Vitro Effects of this compound

| Cell Type | IC50 (μM) | Observed Effects |

|---|---|---|

| HeLa | 3 | Suppression of NDRG1 phosphorylation |

| CaCo-2 | 50 | Increased caspase activity and mitochondrial depolarization |

| Macrophages | Not specified | Amelioration of IL-1β secretion under Ang II stimulation |

In Vivo Studies

In vivo studies have highlighted the potential therapeutic applications of this compound. In murine models subjected to chemical carcinogenesis, administration of this compound significantly reduced tumor growth and colon weight at a dose of 600 mg/kg/day. This suggests its potential as an anti-cancer agent .

Additionally, in models of hypertension induced by Angiotensin II (Ang II), this compound was found to inhibit cardiac fibrosis and remodeling by suppressing inflammatory responses. Specifically, it reduced interleukin (IL)-1β release and inhibited NLRP3 inflammasome activation in cardiac tissues . These findings indicate that this compound may serve as a promising therapeutic agent for hypertensive cardiac damage.

Table 2: In Vivo Effects of this compound

| Study Type | Model | Dose (mg/kg/day) | Key Findings |

|---|---|---|---|

| Tumor Growth | Chemical carcinogenesis | 600 | Reduced colon weight and tumor development |

| Hypertension | Ang II infusion | Not specified | Inhibited cardiac fibrosis and inflammation |

Case Studies

Case Study 1: Anti-Cancer Activity

In a study examining the effects of this compound on colon cancer cells, it was observed that treatment led to significant apoptosis when combined with radiation. The study reported enhanced DNA fragmentation and increased exposure of phosphatidylserine on the cell surface, indicative of late-stage apoptosis .

Case Study 2: Hypertension Management

Another investigation focused on the antihypertensive properties of this compound. Mice treated with fructose to induce hypertension showed normalized systolic blood pressure following administration of this compound. This suggests that targeting SGK1 may provide a novel approach for managing hypertension in diabetic patients .

Propriétés

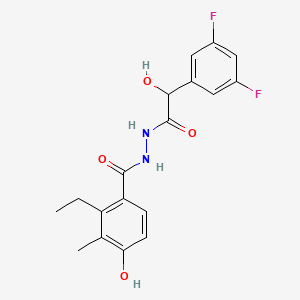

IUPAC Name |

N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNAPUUWBPZGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657800 | |

| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181770-72-8 | |

| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.